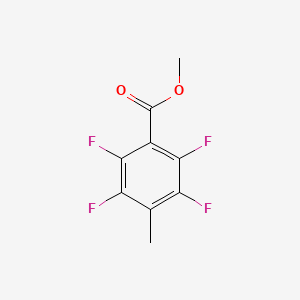![molecular formula C18H21NO3 B8506189 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone CAS No. 104013-60-7](/img/structure/B8506189.png)
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone is a complex organic compound with a unique structure that includes an aminophenyl group, a methoxy group, a hydroxy group, and a propyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone typically involves multiple steps, starting with the preparation of the aminophenyl and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include boron reagents for Suzuki–Miyaura coupling , and reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminophenyl group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the aminophenyl group can produce an amine.
Wissenschaftliche Forschungsanwendungen
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: This compound has a similar structure but lacks the methoxy and propyl groups.
(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound contains additional methoxy groups and has different biological activities.
Uniqueness
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
104013-60-7 |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone |
InChI |
InChI=1S/C18H21NO3/c1-3-5-16-17(9-8-15(12(2)20)18(16)21)22-11-13-6-4-7-14(19)10-13/h4,6-10,21H,3,5,11,19H2,1-2H3 |
InChI-Schlüssel |
ITCMHBZPGGTAMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-Dimethylphenoxy)acetyl]-L-glutamic acid](/img/structure/B8506119.png)

![9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B8506137.png)



![5-Methoxymethyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8506165.png)

phosphanium bromide](/img/structure/B8506197.png)





